molecular formula C10H12ClN5O B8527475 6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one

6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one

Cat. No.: B8527475
M. Wt: 253.69 g/mol
InChI Key: FTJLJPYQNAEQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro-substituted pyridazinone ring and a pyrazolylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Amination: The synthesized pyrazole is then subjected to amination with an ethylating agent to introduce the ethyl group at the desired position.

    Pyridazinone Ring Formation: The final step involves the cyclization of the aminopyrazole with a chloro-substituted pyridazinone precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyridazinone ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of amino or thio-substituted pyridazinone derivatives.

Scientific Research Applications

6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Affecting the synthesis or function of genetic material.

Comparison with Similar Compounds

Similar Compounds

    4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one: Lacks the chloro substitution.

    6-chloro-4-(1-methyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of an ethyl group.

Uniqueness

6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the chloro group can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H12ClN5O

Molecular Weight

253.69 g/mol

IUPAC Name

6-chloro-4-[(1-ethylpyrazol-3-yl)amino]-2-methylpyridazin-3-one

InChI

InChI=1S/C10H12ClN5O/c1-3-16-5-4-9(14-16)12-7-6-8(11)13-15(2)10(7)17/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

FTJLJPYQNAEQJV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC2=CC(=NN(C2=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same general procedure as described for the preparation of 101m, reaction of 1-ethyl-3-amino-1H-pyrazole (500 mg, 4.50 mmol) with 4-bromo-6-chloropyridazin-3(2H)-one (1.00 g, 4.50 mmol) afforded 102g in 94% yield (1.07 g) as an amorphous yellow solid: mp 173-175° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.61 (s, 1H), 7.71 (s, 1H), 7.64 (d, J=2.4 Hz, 1H), 6.19 (d, J=2.4 Hz, 1H), 4.10 (q, J=7.2 Hz, 2H), 3.65 (s, 3H), 1.37 (t, J=7.2 Hz, 3H); MS (ESI+) m/z 254.0 (M+H).
Name
101m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Yield
94%

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